SC-VC-Pab-DM1 is classified as a drug-linker conjugate, specifically utilized in ADC formulations. It incorporates a valine-citrulline dipeptide linker (VC) that is cleavable by cathepsin B, an enzyme commonly found in the tumor microenvironment. This feature allows for targeted release of the cytotoxic agent, Mertansine, upon internalization by cancer cells. The compound has been studied for its potential in treating various malignancies, leveraging the specificity of antibodies to minimize systemic toxicity while maximizing therapeutic impact.
The synthesis of SC-VC-Pab-DM1 involves several key steps:
This multi-step synthesis process allows for precise control over the final product's purity and yield, which are critical for therapeutic applications.
The molecular structure of SC-VC-Pab-DM1 features a dipeptide linker composed of valine and citrulline, attached to Mertansine, a potent tubulin inhibitor. The structure can be represented as follows:
The molecular formula and specific stereochemistry details can be derived from spectral data obtained during synthesis, including nuclear magnetic resonance (NMR) and mass spectrometry analyses.
SC-VC-Pab-DM1 undergoes specific chemical reactions that are pivotal for its function:
These reactions highlight the importance of both the linker design and the stability profile in ensuring effective drug delivery mechanisms.
The mechanism of action for SC-VC-Pab-DM1 involves several steps:
This mechanism underscores the advantage of ADCs in achieving localized drug delivery while minimizing off-target effects.
SC-VC-Pab-DM1 exhibits specific physical and chemical properties relevant to its application:
These properties are essential for ensuring effective delivery and action within biological systems.
SC-VC-Pab-DM1 is primarily utilized in:
The ongoing research into SC-VC-Pab-DM1 highlights its potential as a valuable tool in modern oncology, contributing to advancements in targeted therapies.
The development of targeted cancer therapies represents a paradigm shift from conventional chemotherapy, which indiscriminately affects rapidly dividing cells. Monoclonal antibodies (mAbs) emerged as groundbreaking biologics due to their ability to bind tumor-associated antigens with high specificity. However, antibodies alone often lacked sufficient potency for robust antitumor efficacy. Antibody-Drug Conjugates (ADCs) evolved as a "magic bullet" concept, first proposed by Paul Ehrlich, combining the precision of mAbs with the cytotoxic potency of small-molecule drugs. Early ADCs faced significant challenges: inadequate linker stability, suboptimal payload potency, and heterogeneous conjugation leading to inconsistent pharmacokinetics. The withdrawal of gemtuzumab ozogamicin (Mylotarg®) in 2010 due to linker instability and toxicity underscored these limitations [3] [6]. Subsequent generations of ADCs incorporated more stable linkers and highly potent payloads, setting the stage for compounds like SC-VC-PAB-DM1 to refine ADC design.
ADCs comprise three core components:
The mechanism involves four critical steps:
Linker stability is paramount—premature release causes off-target toxicity, while inefficient cleavage reduces efficacy. Cleavable linkers (e.g., protease-sensitive dipeptides) exploit physiological differences (e.g., lysosomal enzymes) between tumors and healthy tissues [2] [6].
SC-VC-PAB-DM1 exemplifies a linker-payload construct central to modern ADCs. It integrates:
This configuration addresses early ADC challenges by enhancing tumor-specific payload release and minimizing systemic exposure. Its modularity supports conjugation to antibodies targeting diverse antigens, accelerating ADC development pipelines [1] [6].
Table 1: Chemical Identity of SC-VC-PAB-DM1
Property | Value |
---|---|
CAS Number | 2259318-47-1 |
Molecular Formula | C₆₁H₈₂ClN₉O₁₉ |
Molecular Weight | 1280.81 g/mol |
Payload | DM1 (Mertansine) |
Linker | SC-VC-PAB |
Appearance | White to off-white solid |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7